molecular formula C4H4BrN3O2 B6597721 6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 15870-75-4

6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B6597721
CAS No.: 15870-75-4
M. Wt: 206.00 g/mol
InChI Key: YRHJXSGTGUSTPU-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione is a heterocyclic compound that contains a triazine ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydro-1,2,4-triazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the bromine atom.

    Oxidation Products: Oxidized derivatives of the triazine ring.

    Reduction Products: Reduced forms of the triazine ring.

Scientific Research Applications

6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,4-triazine-3,5(2h,4h)-dione: Lacks the bromine substituent.

    6-Chloro-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione: Contains a chlorine atom instead of bromine.

    6-Bromo-1,2,4-triazine-3,5(2h,4h)-dione: Lacks the methyl group.

Uniqueness

6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione is unique due to the presence of both the bromine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.

Properties

IUPAC Name

6-bromo-4-methyl-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-8-3(9)2(5)6-7-4(8)10/h1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHJXSGTGUSTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293771
Record name 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-75-4
Record name NSC92089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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